molecular formula C9H19NO3 B3057908 5-[Bis(2-hydroxyethyl)amino]pentan-2-one CAS No. 86271-48-9

5-[Bis(2-hydroxyethyl)amino]pentan-2-one

Cat. No.: B3057908
CAS No.: 86271-48-9
M. Wt: 189.25 g/mol
InChI Key: DNNILJGFRIKXHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[Bis(2-hydroxyethyl)amino]pentan-2-one is a versatile chemical compound with the molecular formula C9H19NO3. It is known for its unique structure, which includes both hydroxyethyl and amino groups. This compound is widely used in various scientific research fields due to its reactivity and functional properties.

Scientific Research Applications

5-[Bis(2-hydroxyethyl)amino]pentan-2-one has a wide range of applications in scientific research:

Safety and Hazards

While specific safety and hazard information for 5-[Bis(2-hydroxyethyl)amino]pentan-2-one is not available in the current resources, it is a chemical compound and appropriate safety measures should be taken when handling it . This includes avoiding contact with skin, eyes, and respiratory tract, and avoiding inhalation or ingestion . Appropriate protective equipment such as gloves, goggles, and protective masks should be worn during use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Bis(2-hydroxyethyl)amino]pentan-2-one typically involves a multi-step process. One common method is the reductive amination of pentan-2-one with bis(2-hydroxyethyl)amine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often employs continuous-flow synthesis techniques. This method enhances the efficiency and yield of the compound by maintaining optimal reaction conditions throughout the process .

Chemical Reactions Analysis

Types of Reactions

5-[Bis(2-hydroxyethyl)amino]pentan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pentan-2-one moiety can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various alcohols, aldehydes, carboxylic acids, and substituted amines, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-[Bis(2-hydroxyethyl)amino]pentan-2-one involves its interaction with various molecular targets. The hydroxyethyl and amino groups enable the compound to form hydrogen bonds and electrostatic interactions with proteins and enzymes, thereby modulating their activity. These interactions can influence biochemical pathways and cellular processes, making the compound valuable in both research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 5-[Bis(2-hydroxyethyl)amino]-2,4(1H,3H)-pyrimidinedione
  • 5-[Bis(2-hydroxyethyl)amino]-6-methyl-2,4(1H,3H)-pyrimidinedione
  • 5-[Bis(2-hydroxyethyl)amino]-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one

Uniqueness

5-[Bis(2-hydroxyethyl)amino]pentan-2-one is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction properties. This makes it particularly useful in applications requiring precise molecular modifications and interactions .

Properties

IUPAC Name

5-[bis(2-hydroxyethyl)amino]pentan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-9(13)3-2-4-10(5-7-11)6-8-12/h11-12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNILJGFRIKXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCN(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90301255
Record name 5-[bis(2-hydroxyethyl)amino]pentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86271-48-9
Record name NSC142076
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142076
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-[bis(2-hydroxyethyl)amino]pentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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